(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine
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Description
(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine is a useful research compound. Its molecular formula is C24H21F3N2O and its molecular weight is 410.44. The purity is usually 95%.
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Biological Activity
(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine is a complex organic compound characterized by its unique structural features, which include an isoindole core, an ethylidene linkage, and a trifluoromethyl-substituted phenyl group. This combination suggests potential applications in medicinal chemistry due to its anticipated biological activities.
Structural Characteristics
- Molecular Formula : C23H21F3N2O
- Molecular Weight : 410.43 g/mol
- CAS Number : 861207-28-5
The compound's structure includes:
- An ethylidene group attached to a phenyl ring.
- A 2,3-dihydro-1H-isoindole moiety.
- A methoxy group linked to a trifluoromethyl-substituted phenyl ring.
These structural components may enhance the compound's solubility and bioavailability compared to simpler analogs, potentially leading to improved therapeutic effects.
Anticipated Biological Activities
Compounds with similar structural features have been reported to exhibit various biological activities, including:
- Anticancer Properties : Isoindole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Activity : Substituted phenyl groups can enhance the antimicrobial properties of compounds against various bacterial strains.
- Neuroactive Effects : Some derivatives may influence neurotransmitter systems, suggesting potential use in treating neurodegenerative diseases.
Interaction Studies
Understanding the interactions of this compound with biological systems is crucial for elucidating its pharmacological profile. Potential areas of investigation include:
- Receptor Binding Affinity : Studies on how the compound interacts with various receptors could provide insights into its mechanism of action.
- Enzyme Inhibition : Investigating whether the compound inhibits specific enzymes involved in disease pathways could reveal therapeutic targets.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Isoindole Derivative A | Isoindole core with varied substituents | Anticancer |
2-Nitroaniline | Nitro group on an aniline structure | Antimicrobial |
Phenethylamine Derivative | Ethylene bridge with phenolic substitutions | Neuroactive |
The unique combination of structural features in this compound may enhance its biological activity compared to these simpler analogs.
Properties
IUPAC Name |
(Z)-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]-N-[[3-(trifluoromethyl)phenyl]methoxy]ethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O/c1-17(28-30-16-18-6-4-10-22(12-18)24(25,26)27)19-9-5-11-23(13-19)29-14-20-7-2-3-8-21(20)15-29/h2-13H,14-16H2,1H3/b28-17- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYNESCKURYOLT-QRQIAZFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC(=CC=C1)C(F)(F)F)C2=CC(=CC=C2)N3CC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OCC1=CC(=CC=C1)C(F)(F)F)/C2=CC(=CC=C2)N3CC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.